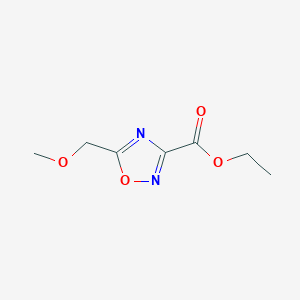
Imatinib 4-Benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-benzoico de Imatinib es un derivado del imatinib, un conocido inhibidor de la tirosina quinasa que se utiliza principalmente en el tratamiento de la leucemia mieloide crónica y los tumores estromales gastrointestinales. Este compuesto se caracteriza por sus potentes efectos inhibidores sobre las quinasas de tirosina específicas, lo que lo convierte en un activo valioso en la terapia oncológica dirigida .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del Ácido 4-benzoico de Imatinib implica varios pasos clave. Un método común incluye la condensación de la N-(2-metil-5-nitrofenil)-4-(3-piridil)-2-pirimidinamina con el diclorhidrato de ácido 4-[(4-metilpiperazin-1-il)metil]benzoico. Esta reacción normalmente emplea N,N'-carbonildiimidazol (CDI) como agente de condensación en un disolvente de dimetilformamida (DMF) .
Métodos de producción industrial: En entornos industriales, la producción del Ácido 4-benzoico de Imatinib a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la sustitución nucleofílica, la reducción y las reacciones de condensación, seguidas de técnicas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 4-benzoico de Imatinib sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y la hidracina.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el hidróxido de sodio o el carbonato de potasio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Carbonato de potasio en DMF.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del compuesto original, como versiones hidroxiladas o aminadas, dependiendo de las condiciones de reacción específicas .
Aplicaciones Científicas De Investigación
El Ácido 4-benzoico de Imatinib tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se emplea en estudios que involucran vías de señalización celular e inhibición de quinasas.
Medicina: Es integral en el desarrollo de terapias oncológicas dirigidas, particularmente para la leucemia mieloide crónica y los tumores estromales gastrointestinales.
Mecanismo De Acción
El Ácido 4-benzoico de Imatinib ejerce sus efectos inhibiendo quinasas de tirosina específicas, como BCR-ABL, c-Kit y receptores del factor de crecimiento derivado de plaquetas. Esta inhibición se produce mediante la unión competitiva en el sitio de unión al ATP de estas quinasas, lo que lleva a la supresión de su actividad de fosforilación. En consecuencia, esto da como resultado la inhibición de la proliferación celular y la inducción de la apoptosis en las células cancerosas .
Compuestos similares:
Dasatinib: Otro inhibidor de la tirosina quinasa con un espectro de actividad más amplio.
Nilotinib: Un inhibidor más potente de BCR-ABL con mayor eficacia en ciertos casos resistentes.
Bosutinib: Se dirige tanto a BCR-ABL como a las quinasas de la familia Src, ofreciendo un perfil terapéutico diferente.
Singularidad: El Ácido 4-benzoico de Imatinib es único debido a su acción inhibitoria específica sobre las quinasas de tirosina BCR-ABL y c-Kit, lo que lo hace altamente eficaz en el tratamiento de la leucemia mieloide crónica y los tumores estromales gastrointestinales. Su perfil de seguridad y eficacia bien establecidos han establecido un punto de referencia para el desarrollo de inhibidores de la tirosina quinasa posteriores .
Comparación Con Compuestos Similares
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more potent inhibitor of BCR-ABL with improved efficacy in certain resistant cases.
Bosutinib: Targets both BCR-ABL and Src family kinases, offering a different therapeutic profile.
Uniqueness: Imatinib 4-Benzoic Acid is unique due to its specific inhibitory action on BCR-ABL and c-Kit tyrosine kinases, making it highly effective in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Its well-established safety profile and efficacy have set a benchmark for the development of subsequent tyrosine kinase inhibitors .
Propiedades
Fórmula molecular |
C36H35N7O3 |
|---|---|
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41) |
Clave InChI |
NQXBXYCDWMUITM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)



![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)



